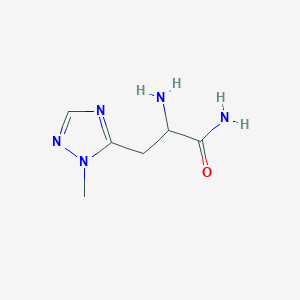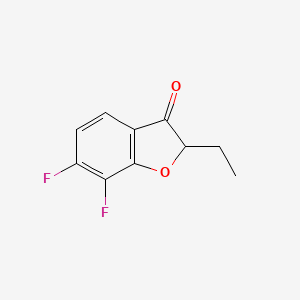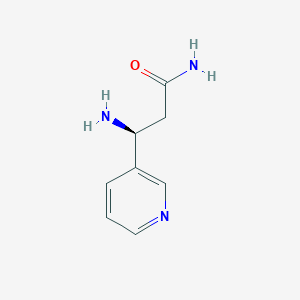
(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a chlorofluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-4-fluorobenzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine, such as ®-alanine, under basic conditions to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing advanced purification techniques like chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Research: Studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activities.
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL: Without the chiral center, this compound may have different reactivity and applications.
Uniqueness
(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL is unique due to its chiral nature, which can lead to specific interactions with biological targets and distinct pharmacological properties compared to its non-chiral or enantiomeric counterparts.
Propriétés
Formule moléculaire |
C9H11ClFNO |
|---|---|
Poids moléculaire |
203.64 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
Clé InChI |
MYFORSILFWRWIU-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)Cl)[C@@H](CCO)N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)

![tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15273964.png)

![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)





![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)
![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)
